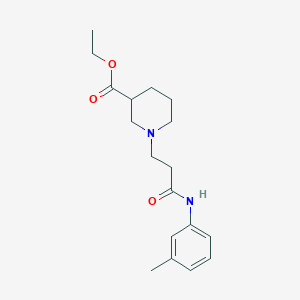
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide, commonly known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used as a recreational drug due to its stimulant effects. However, BZP has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also acts as a monoamine oxidase inhibitor, which can lead to increased levels of these neurotransmitters. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been shown to have a higher affinity for the serotonin transporter than the dopamine transporter, which may account for its more pronounced effects on serotonin.
Biochemical and physiological effects:
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been shown to increase heart rate, blood pressure, and body temperature in humans. It also has effects on the central nervous system, including increased alertness, euphoria, and decreased appetite. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been shown to have a lower abuse potential than other stimulants such as amphetamines, but can still lead to dependence and withdrawal symptoms.
実験室実験の利点と制限
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide also has a longer half-life than other stimulants, which can make it useful for studying the long-term effects of stimulant use. However, 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has limitations as well. It has been shown to have a lower potency than other stimulants, which can make it less useful for studying the effects of high-dose stimulant use. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide also has a more complex mechanism of action than other stimulants, which can make it more difficult to study.
将来の方向性
There are several areas of future research for 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide. One area of interest is its potential use as a treatment for anxiety and depression. Further studies are needed to determine the efficacy and safety of 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide in humans. Another area of interest is the potential use of 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide in the treatment of Parkinson's disease. Additional studies are needed to determine the optimal dose and duration of treatment. Finally, further research is needed to better understand the long-term effects of 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide use, including its potential for dependence and withdrawal.
合成法
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide can be synthesized by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting compound can then be further reacted with 2,5-dimethoxybenzaldehyde to form 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide.
科学的研究の応用
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has been studied for its potential therapeutic applications in various fields such as psychiatry and neurology. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been suggested as a potential treatment for anxiety and depression in humans. 3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
特性
製品名 |
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide |
|---|---|
分子式 |
C22H29N3O3 |
分子量 |
383.5 g/mol |
IUPAC名 |
3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C22H29N3O3/c1-27-19-8-9-21(28-2)20(16-19)23-22(26)10-11-24-12-14-25(15-13-24)17-18-6-4-3-5-7-18/h3-9,16H,10-15,17H2,1-2H3,(H,23,26) |
InChIキー |
YECJEQZBUFOYFS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248123.png)

![N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248125.png)
![Ethyl 1-[3-(4-bromoanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248126.png)







![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)